N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate
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Overview
Description
N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate is a complex organic compound characterized by its unique structural features This compound contains a benzyloxy group, a trifluoromethyl-substituted phenyl ring, and a formamido group attached to a 2,2-dimethylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable protecting group reagent, such as benzyl chloride, under basic conditions to form the benzyloxy group.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst.
Formation of the formamido group: This step involves the reaction of an amine with formic acid or a formylating agent to introduce the formamido group.
Coupling with 2,2-dimethylpropanoate: The final step involves the esterification of the intermediate with 2,2-dimethylpropanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the trifluoromethyl group can enhance metabolic stability and bioavailability. The formamido group may participate in hydrogen bonding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzyloxy)-1-[4-(fluoromethyl)phenyl]formamido 2,2-dimethylpropanoate
- N-(benzyloxy)-1-[4-(chloromethyl)phenyl]formamido 2,2-dimethylpropanoate
- N-(benzyloxy)-1-[4-(bromomethyl)phenyl]formamido 2,2-dimethylpropanoate
Uniqueness
N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s metabolic stability and can influence its interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
2648454-31-1 |
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Molecular Formula |
C20H20F3NO4 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[phenylmethoxy-[4-(trifluoromethyl)benzoyl]amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H20F3NO4/c1-19(2,3)18(26)28-24(27-13-14-7-5-4-6-8-14)17(25)15-9-11-16(12-10-15)20(21,22)23/h4-12H,13H2,1-3H3 |
InChI Key |
LSRIAXNLHPQUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)ON(C(=O)C1=CC=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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